molecular formula C21H19BrN2O2 B3862766 N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide

N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide

Cat. No.: B3862766
M. Wt: 411.3 g/mol
InChI Key: FXPPFEWDJVILEO-OEAKJJBVSA-N
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Description

N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide: is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide typically involves the condensation of an aldehyde with an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. The general synthetic route can be summarized as follows:

    Starting Materials: Benzaldehyde, 1-bromonaphthalene-2-amine, and 2-butanone.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to promote the condensation reaction.

    Procedure: The aldehyde and amine are mixed in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the naphthalene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-2-18(21(25)24-23-14-15-8-4-3-5-9-15)26-19-13-12-16-10-6-7-11-17(16)20(19)22/h3-14,18H,2H2,1H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPFEWDJVILEO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=CC=CC=C1)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=CC=C1)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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